N-(2,3-dimethylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea
Overview
Description
N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a phenyl group substituted with two methyl groups and a methoxyphenoxyethyl group, making it a unique derivative of urea.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea typically involves the reaction of 2,3-dimethylaniline with 2-(2-methoxyphenoxy)ethyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N’-[2-(2-methoxyphenoxy)ethyl]urea
- N-(2,3-dimethylphenyl)-N’-ethylurea
- N-(2,3-dimethylphenyl)-N’-[2-(4-methoxyphenoxy)ethyl]urea
Uniqueness
N-(2,3-dimethylphenyl)-N’-[2-(2-methoxyphenoxy)ethyl]urea is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxyphenoxyethyl group. This structural uniqueness may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[2-(2-methoxyphenoxy)ethyl]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-7-6-8-15(14(13)2)20-18(21)19-11-12-23-17-10-5-4-9-16(17)22-3/h4-10H,11-12H2,1-3H3,(H2,19,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYSAWNAFVZTAFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCCOC2=CC=CC=C2OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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